REACTION_CXSMILES
|
CO.[OH-].[Na+].[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH:15](=[O:18])[CH2:16][CH3:17]>C(O)(=O)C>[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH3:17][C:16](=[CH:8][CH2:7][CH:6]([CH3:5])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:15]=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)CC(C)(C)C
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed
|
Type
|
ADDITION
|
Details
|
was added dropwise to this solution in the course of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
After washing twice with water
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
DISTILLATION
|
Details
|
worked up by fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)CC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC(CC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO.[OH-].[Na+].[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH:15](=[O:18])[CH2:16][CH3:17]>C(O)(=O)C>[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH3:17][C:16](=[CH:8][CH2:7][CH:6]([CH3:5])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:15]=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)CC(C)(C)C
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed
|
Type
|
ADDITION
|
Details
|
was added dropwise to this solution in the course of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
After washing twice with water
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
DISTILLATION
|
Details
|
worked up by fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)CC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC(CC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |